molecular formula C16H13ClN2O2 B2746426 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 879465-44-8

4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2746426
CAS No.: 879465-44-8
M. Wt: 300.74
InChI Key: UUKHMCQBTJVIKW-UHFFFAOYSA-N
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Description

This compound is a derivative of dihydroxybenzenes (benzenediols), which are organic compounds in which two hydroxyl groups (−OH) are substituted onto a benzene ring . The compound is also known as 4-(4-Chlorobenzyl)benzene-1,3-diol .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

A study by Aydın et al. (2021) explores the crystal structure and Hirshfeld surface analysis of a compound with a similar pyrazole structure. The research focuses on understanding the molecular packing and intermolecular interactions within the crystal lattice, highlighting the role of hydrogen and halogen bonds in stabilizing the molecular arrangement (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).

Synthesis and Structural Characterization

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural compounds featuring a pyrazole core, demonstrating the feasibility of obtaining crystals suitable for X-ray diffraction. Their work provides insight into the synthetic routes and crystallization conditions that may be applicable to similar chemical structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Structural Elucidation and Hirshfeld Surface Analysis

Naveen et al. (2018) conducted structural elucidation and Hirshfeld surface analysis on a novel pyrazole derivative. The study detailed the molecular conformation, intermolecular hydrogen bonding, and stability of the molecule, contributing to the understanding of its structural characteristics and potential applications (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).

Spectral Characterization and X-ray Crystal Structure Studies

Research by Kumara et al. (2018) on a pyrazole derivative highlighted the significance of spectral characterization and X-ray crystal structure analysis in determining the molecular geometry and electronic structure of such compounds. These findings are crucial for the development of materials with specific optical or electronic properties (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).

Catalytic Synthesis Applications

Karimi-Jaberi et al. (2012) utilized a related benzene compound as an efficient catalyst for synthesizing pyrazol derivatives, showcasing its potential in facilitating chemical reactions under eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Safety and Hazards

The safety data sheet for this compound indicates that it is for R&D use only and not for medicinal, household, or other use . Specific hazards arising from the chemical are not available .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHMCQBTJVIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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